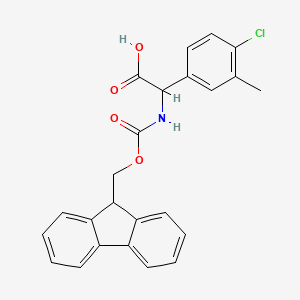
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, also known as CF3, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By blocking the activity of COX, 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever, as well as improving cognitive function and memory. It has also been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to pass through the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders. However, 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, including further studies on its mechanism of action, the development of new derivatives with improved potency and selectivity, and the exploration of its potential applications in the treatment of various diseases and disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid for use in humans.
Métodos De Síntesis
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenylacetic acid with 9H-fluorene-9-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond. The resulting product is then treated with trifluoroacetic acid to remove the protecting group and yield 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and molecular biology. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases and disorders.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-14-12-15(10-11-21(14)25)22(23(27)28)26-24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONZASZHXWDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

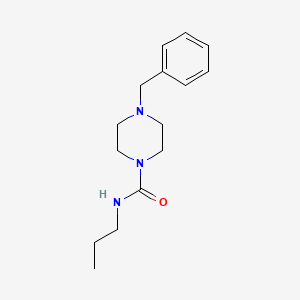

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)
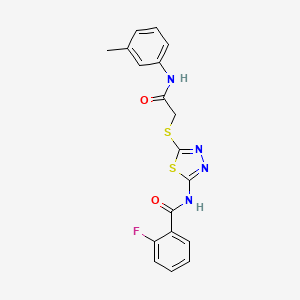

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)
![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)
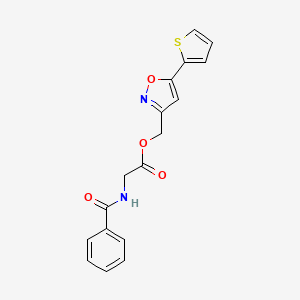
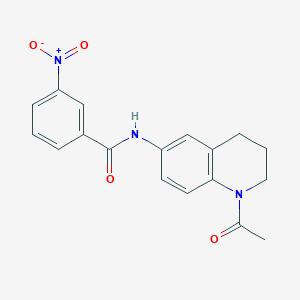
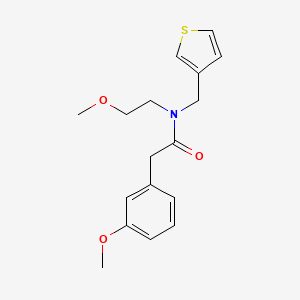
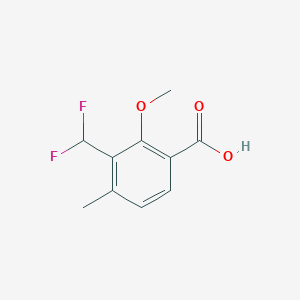
![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)